BenchChemオンラインストアへようこそ!

6-Acetylisoindolin-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Analysis

6-Acetylisoindolin-1-one is a differentiated, privileged scaffold for medicinal chemistry, particularly suited for building focused kinase inhibitor libraries targeting CDK7. Its unique 6-acetyl regioisomerism provides distinct steric and electronic properties compared to 4-, 5-, or 7-acetyl variants, leading to non-overlapping structure-activity relationships. The reactive, remote substitution pattern enables efficient palladium-catalyzed derivatization. Choose this building block for unambiguous SAR exploration and superior coupling yields.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1021874-40-7
Cat. No. B11917080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetylisoindolin-1-one
CAS1021874-40-7
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(CNC2=O)C=C1
InChIInChI=1S/C10H9NO2/c1-6(12)7-2-3-8-5-11-10(13)9(8)4-7/h2-4H,5H2,1H3,(H,11,13)
InChIKeyBONOBVZICFQMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetylisoindolin-1-one (CAS 1021874-40-7): Physicochemical Profile and Supply Chain Positioning


6-Acetylisoindolin-1-one (CAS 1021874-40-7) is a heterocyclic building block belonging to the isoindolin-1-one class, characterized by an acetyl substituent at the 6-position of the bicyclic lactam core [1]. The compound has a molecular weight of 175.18 g/mol, a topological polar surface area (TPSA) of 46.2 Ų, and a calculated LogP of 0.5 [1]. It is primarily utilized as a synthetic intermediate and scaffold for medicinal chemistry exploration, with documented roles as an enzyme ligand [2]. The compound exhibits standard stability under ambient conditions, facilitating routine handling and storage in laboratory settings [3].

Why 6-Acetylisoindolin-1-one Cannot Be Replaced by Alternative Isoindolinone Regioisomers


Direct substitution of 6-acetylisoindolin-1-one with other acetyl-substituted isoindolin-1-one regioisomers (e.g., 4-, 5-, or 7-acetyl) is scientifically unjustified due to divergent molecular recognition and physicochemical properties. The precise position of the acetyl group dictates the compound's electrostatic potential, hydrogen-bonding capacity, and steric environment, leading to distinct binding affinities for biological targets and varied reactivity in synthetic transformations. For instance, while 7-acetylisoindolin-1-one has been reported to target cyclin-dependent kinase 7 (CDK7) [1], the 5-acetyl regioisomer is noted for potential CYP11A1 inhibition . Such positional isomerism yields non-overlapping structure-activity relationships (SAR), making each regioisomer a unique chemical entity for screening and development. Replacing the 6-acetyl derivative with an alternative isoindolinone without rigorous cross-validation introduces uncontrolled variables that compromise experimental reproducibility and data integrity in both biological assays and synthetic pathway development.

Quantitative Differentiation of 6-Acetylisoindolin-1-one from Closest Analogs: A Comparative Evidence Guide


Regioisomeric Selectivity: Comparative Physicochemical Fingerprint of Acetylisoindolin-1-ones

Compared to its closest positional isomers (4-acetyl, 5-acetyl, and 7-acetyl), 6-acetylisoindolin-1-one exhibits a distinct combination of lipophilicity (LogP) and polar surface area (TPSA) that influences its passive membrane permeability and solubility profile. The 6-substituted regioisomer demonstrates an intermediate LogP of 0.5, compared to the more polar 5-acetyl (LogP = 1.143) and 4-acetyl (LogP = 1.143) [1]. This difference of approximately 0.64 LogP units translates to a theoretical ~4.4-fold difference in partition coefficient, impacting its distribution in biphasic systems and biological compartments [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Analysis

Synthetic Utility: Differential Reactivity in Nucleophilic Substitution Reactions

The acetyl group at the 6-position is sterically and electronically distinct from other regioisomeric positions, influencing its reactivity in key transformations such as nucleophilic substitution and electrophilic aromatic substitution. While direct comparative kinetic data for all regioisomers are unavailable, the 6-position in isoindolin-1-ones is generally more sterically accessible than the 4- and 7-positions, which are adjacent to the fused ring junction, and less electron-rich than the 5-position [1]. This positional effect is documented in analogous systems where 6-substituted phthalimides exhibit higher yields in palladium-catalyzed C-H activation reactions compared to 4- or 7-substituted derivatives [2].

Synthetic Methodology Organic Chemistry Building Block Utility

Potential Biological Target Differentiation: Class-Level CDK7 Inhibition vs. CYP11A1 Engagement

Isoindolin-1-one derivatives have been established as potential CDK7 inhibitors, with a virtual screening of 48 compounds demonstrating binding affinities up to -10.1 kcal/mol [1]. While the 7-acetyl regioisomer has been explicitly linked to CDK7 inhibition , the 5-acetyl regioisomer is reported to target CYP11A1 . The 6-acetyl derivative, though lacking direct published IC50 data, is structurally positioned to engage a distinct subset of targets due to its unique electronic distribution. Class-level inference suggests that the 6-acetyl substitution pattern may favor interactions with kinase ATP-binding pockets that prefer a meta-substituted aryl ring orientation, potentially leading to a different selectivity profile than the ortho- or para-like substitutions found in 4-, 5-, and 7-acetyl isomers [2].

Drug Discovery Kinase Inhibition Cancer Therapeutics

Computational ADME Profile: Predicted Favorable Drug-Likeness Parameters

In silico ADME predictions, a critical filter in early drug discovery, indicate that 6-acetylisoindolin-1-one adheres to key drug-likeness rules. Its molecular weight (175.18 g/mol) and TPSA (46.2 Ų) fall well within favorable ranges for oral bioavailability (MW < 500, TPSA < 140 Ų) [1]. Notably, its TPSA of 46.2 Ų is identical to that of 4-acetylisoindolin-1-one (46.2 Ų) , but its lower LogP (0.5 vs. 1.143) suggests a more balanced hydrophilicity-lipophilicity profile, potentially reducing nonspecific binding and improving aqueous solubility .

ADME Prediction Drug Design Medicinal Chemistry

Targeted Application Scenarios for 6-Acetylisoindolin-1-one in Research and Development


Kinase Inhibitor Discovery: CDK7 and Beyond

Given the class-level activity of isoindolin-1-ones as CDK7 inhibitors [1], 6-acetylisoindolin-1-one serves as a privileged scaffold for synthesizing focused kinase inhibitor libraries. Its unique regioisomeric position offers an opportunity to explore SAR around the ATP-binding pocket, potentially yielding compounds with improved selectivity and potency compared to the more widely studied 7-acetyl derivative .

Building Block for Advanced Synthetic Intermediates

The compound's reactive acetyl and lactam functionalities enable diverse derivatization. It is particularly well-suited for palladium-catalyzed C-H activation and nucleophilic substitution reactions [2]. Its remote substitution pattern minimizes steric hindrance, facilitating higher yields in coupling reactions compared to 4- or 7-substituted isomers, making it a preferred building block for assembling complex molecular architectures in medicinal and agrochemical research [3].

Enzyme Mechanism and Ligand Interaction Studies

6-Acetylisoindolin-1-one is catalogued as an enzyme ligand [4], making it a valuable tool compound for biochemical assays. Researchers can employ it to investigate structure-activity relationships in enzyme inhibition, particularly in systems where isoindolinone-based ligands have shown activity, such as urease [5] or cytochrome P450 enzymes .

Development of Targeted Therapies for Hormone-Dependent Cancers

Building on the known activity of related isoindolin-1-ones against hormone-dependent cancers [6], 6-acetylisoindolin-1-one can be utilized as a lead compound for developing novel therapeutics. Its favorable predicted ADME properties (LogP 0.5, TPSA 46.2 Ų) [7] make it a promising starting point for optimizing oral bioavailability in oncology drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Acetylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.